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Compound of Interest

Compound Name: 2,6-Dichloro-3-phenylpyridine

Cat. No.: B189514 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-3-
phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of

the compound 2,6-Dichloro-3-phenylpyridine. Due to the specific nature of this molecule,

some experimental data is not readily available in published literature; in such cases,

computationally predicted data is provided. This guide also details relevant experimental

protocols for its synthesis and the determination of key physicochemical parameters.

Core Physicochemical Properties
2,6-Dichloro-3-phenylpyridine is a halogenated aromatic heterocyclic compound. Its

structure, featuring a phenyl group on a dichlorinated pyridine ring, dictates its physicochemical

characteristics, influencing its solubility, lipophilicity, and potential for intermolecular

interactions.

Data Presentation
The following table summarizes the available quantitative data for 2,6-Dichloro-3-
phenylpyridine.
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Property Value Source

CAS Number 18700-11-3 [1]

Molecular Formula C₁₁H₇Cl₂N [1][2]

Molecular Weight 224.09 g/mol [1]

Predicted logP 4.0554 [1]

Predicted XlogP 4.4 [2]

Topological Polar Surface Area

(TPSA)
12.89 Å² [1]

Hydrogen Bond Acceptor

Count
1 [1]

Hydrogen Bond Donor Count 0 [1]

Rotatable Bond Count 1 [1]

Purity (Typical) ≥98% [1]

Storage Temperature 4°C [1]

Note: Experimental values for melting point, boiling point, aqueous solubility, and pKa for 2,6-
Dichloro-3-phenylpyridine are not available in the reviewed literature. The provided logP

values are computationally predicted.

Experimental Protocols
Detailed methodologies for the synthesis of 2,6-Dichloro-3-phenylpyridine and for the

experimental determination of key physicochemical properties are outlined below.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of 2,6-Dichloro-3-phenylpyridine can be effectively achieved via a palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction between a dichloropyridine and a

phenylboronic acid.[3][4] This method is widely used for forming carbon-carbon bonds in the

synthesis of biaryl compounds due to its tolerance of various functional groups.[5]
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Materials:

2,6-Dichloropyridine

Phenylboronic acid (1.2 equivalents)

Palladium(II) acetate (Pd(OAc)₂) (e.g., 1-3 mol%)

Phosphine Ligand (e.g., Ad₂PⁿBu, XPhos, SPhos) (e.g., 3-6 mol%)[3][6]

Base (e.g., K₂CO₃, LiOᵗBu) (2.0 equivalents)[6]

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)[6]

Ethyl acetate (for extraction)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-

dichloropyridine, phenylboronic acid, and the base.

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-

15 minutes to remove oxygen, which can degrade the catalyst.

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via

syringe.

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and

the phosphine ligand to the reaction mixture.

Reaction: Heat the mixture to the optimal temperature (typically 80-110°C) and stir

vigorously until the starting material is consumed, as monitored by Thin Layer
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Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the

mixture with ethyl acetate and water.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and

extract the aqueous layer two more times with ethyl acetate.

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium or

magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced

pressure using a rotary evaporator. The crude product can then be purified by silica gel

column chromatography to yield pure 2,6-Dichloro-3-phenylpyridine.
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Workflow for Suzuki-Miyaura Synthesis

Combine Reactants:
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Click to download full resolution via product page

A typical workflow for Suzuki-Miyaura synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b189514?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Melting Point Determination Protocol
The melting point of a solid organic compound is a key physical property used for identification

and purity assessment. A pure crystalline solid typically exhibits a sharp melting point range of

0.5-1.0°C.

Materials:

Purified 2,6-Dichloro-3-phenylpyridine

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

Glass capillary tubes (sealed at one end)

Spatula

Mortar and pestle (optional)

Procedure:

Sample Preparation: Place a small amount of the dry, purified compound on a clean, dry

surface. If the crystals are not fine, gently grind them into a fine powder.

Loading the Capillary Tube: Dip the open end of a capillary tube into the powdered sample.

Gently tap the sealed end of the tube on a hard surface to pack the sample tightly into the

bottom. A sample height of about 3 mm is sufficient.

Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point

apparatus.

Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can

be performed to find an approximate melting point. For an accurate measurement, heat

slowly, at a rate of about 1-2°C per minute, especially when approaching the expected

melting point.

Observation: Observe the sample through the magnifying lens. Record the temperature at

which the first drop of liquid appears (the beginning of the melting range).
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Final Reading: Continue observing and record the temperature at which the last solid crystal

melts completely (the end of the melting range).

Reporting: The melting point is reported as the range between these two temperatures.

Workflow for Melting Point Determination

Prepare Sample:
Grind to fine powder

Load Capillary Tube
(3 mm height)

Insert into
Melting Point Apparatus
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Observe & Record T₁
(First liquid drop)

Observe & Record T₂
(All solid melts)

Report Melting Point
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Click to download full resolution via product page

Capillary method for melting point determination.
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logP Determination: Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a

critical parameter in drug development. The shake-flask method is the traditional and most

reliable technique for its experimental determination.

Materials:

Purified 2,6-Dichloro-3-phenylpyridine

n-Octanol (HPLC grade, pre-saturated with water)

Water or buffer solution (e.g., PBS pH 7.4, pre-saturated with n-octanol)

Separatory funnels or vials

Mechanical shaker or vortex mixer

Centrifuge

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)

Procedure:

Phase Saturation: Prepare the two immiscible phases by mutually saturating n-octanol with

water (or buffer) and water (or buffer) with n-octanol. This is achieved by vigorously mixing

them for an extended period and then allowing the layers to separate.

Sample Preparation: Prepare a stock solution of the compound in one of the phases

(typically the one in which it is more soluble).

Partitioning: Add known volumes of the pre-saturated n-octanol and aqueous phases to a

vial. Add a small aliquot of the compound's stock solution.

Equilibration: Tightly cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a

constant temperature (e.g., 25°C) to allow the compound to partition between the two

phases until equilibrium is reached.
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Phase Separation: Centrifuge the vial to ensure complete separation of the two phases,

breaking any emulsions that may have formed.

Concentration Analysis: Carefully take an aliquot from each phase (the n-octanol and the

aqueous layer). Determine the concentration of the compound in each aliquot using a

suitable analytical method.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the

compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the

base-10 logarithm of this value:

P = [Concentration]octanol / [Concentration]aqueous

logP = log₁₀(P)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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